molecular formula C9H11NO4S B13344824 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid

Cat. No.: B13344824
M. Wt: 229.26 g/mol
InChI Key: ITVVIPGVBAOUQN-UHFFFAOYSA-N
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Description

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position, a sulfonic acid group at the 7-position, and a dihydro structure, indicating the presence of two hydrogen atoms added to the benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde and a primary amine, followed by sulfonation to introduce the sulfonic acid group. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and sulfonation processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.

    Substitution: The methyl and sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazine ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure but lacks the sulfonic acid group.

    4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-sulfonyl chloride: Similar structure with a sulfonyl chloride group instead of a sulfonic acid group.

    6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a nitro group instead of a sulfonic acid group.

Uniqueness

4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonic acid is unique due to the presence of the sulfonic acid group at the 7-position, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, reactivity, and potential for various applications in research and industry.

Properties

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonic acid

InChI

InChI=1S/C9H11NO4S/c1-10-4-5-14-9-6-7(15(11,12)13)2-3-8(9)10/h2-3,6H,4-5H2,1H3,(H,11,12,13)

InChI Key

ITVVIPGVBAOUQN-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)S(=O)(=O)O

Origin of Product

United States

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